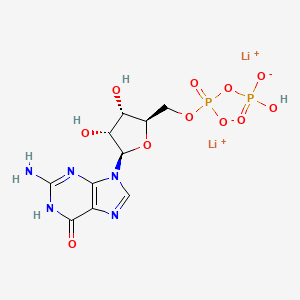
Guanosine 5'-diphosphoric acid dilithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine 5’-diphosphoric acid dilithium salt is a purine nucleotide that plays a crucial role in various biochemical processes. It is a derivative of guanosine, which is a nucleoside composed of guanine attached to a ribose sugar. This compound is involved in cellular signaling and energy transfer, making it essential for numerous biological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Guanosine 5’-diphosphoric acid dilithium salt can be synthesized through the phosphorylation of guanosine. The process typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) in the presence of a base like pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
In industrial settings, the production of guanosine 5’-diphosphoric acid dilithium salt involves microbial fermentation using genetically engineered strains of bacteria or yeast. These microorganisms are cultured in bioreactors, where they produce the compound through their metabolic pathways. The product is then extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Guanosine 5’-diphosphoric acid dilithium salt undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into guanosine 5’-triphosphate.
Reduction: It can be reduced to guanosine monophosphate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed.
Major Products
Oxidation: Guanosine 5’-triphosphate.
Reduction: Guanosine monophosphate.
Substitution: Various substituted guanosine derivatives.
Scientific Research Applications
Guanosine 5’-diphosphoric acid dilithium salt has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
Biology: The compound is involved in cell signaling pathways and is used to investigate cellular processes such as apoptosis and proliferation.
Medicine: It has potential therapeutic applications in treating neurological disorders and cancer due to its role in cellular signaling.
Mechanism of Action
Guanosine 5’-diphosphoric acid dilithium salt exerts its effects by interacting with specific molecular targets and pathways. It binds to G-protein-coupled receptors (GPCRs) and activates G-proteins by exchanging GDP for GTP. This activation triggers downstream signaling pathways that regulate various cellular functions, including gene expression, cell growth, and metabolism .
Comparison with Similar Compounds
Similar Compounds
Guanosine 5’-triphosphate: Another purine nucleotide involved in energy transfer and signaling.
Adenosine 5’-diphosphate: A similar nucleotide that plays a role in energy metabolism.
Cytidine 5’-diphosphate: Involved in the synthesis of phospholipids and nucleic acids
Uniqueness
Guanosine 5’-diphosphoric acid dilithium salt is unique due to its specific role in G-protein signaling and its potential therapeutic applications in treating neurological disorders and cancer. Its ability to modulate cellular signaling pathways makes it a valuable compound in both research and clinical settings .
Properties
CAS No. |
95648-84-3 |
|---|---|
Molecular Formula |
C10H13Li2N5O11P2 |
Molecular Weight |
455.1 g/mol |
IUPAC Name |
dilithium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O11P2.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |
InChI Key |
AYHHBIHQJFJWSB-LGVAUZIVSA-L |
Isomeric SMILES |
[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |
Canonical SMILES |
[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















